molecular formula C21H17N5O2 B2909056 2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034412-89-8

2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2909056
CAS RN: 2034412-89-8
M. Wt: 371.4
InChI Key: OGLSUBFCLMSDDH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Compound 19q is primarily recognized as a potent Syk inhibitor. It selectively targets Syk, an oncogene expressed in hematopoietic cells, particularly in the B cell receptor (BCR) signaling pathway. Abnormal Syk activation is associated with hematological malignancies, making it a promising therapeutic target .


Physical And Chemical Properties Analysis

  • Melting Point : Not specified, but further characterization is essential .

Future Directions

: Cui, B., Wang, Y., Zhao, Z., et al. (2023). Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives as novel and potent Syk inhibitors for the treatment of hematological malignancies. European Journal of Medicinal Chemistry, 258, 115597. Read article

properties

IUPAC Name

5-(3-pyrazol-1-ylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-20(15-5-3-6-16(13-15)26-11-4-9-22-26)24-12-8-18-17(14-24)21(28)25-10-2-1-7-19(25)23-18/h1-7,9-11,13H,8,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLSUBFCLMSDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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